molecular formula C16H10N4O2S B2695769 N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 1798490-54-6

N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2695769
CAS No.: 1798490-54-6
M. Wt: 322.34
InChI Key: UPRGJVVTXXSSJD-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties, and a phenyloxazole group, which contributes to its stability and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and reagents like zinc cyanide in solvents such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide stands out due to its combined structural features, which confer both stability and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and therapeutic agents .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole moiety linked to an oxazole ring. The presence of these heterocycles contributes to its biological activity by influencing interactions with various biological targets.

Molecular Formula : C15H12N4O2S
Molecular Weight : 312.34 g/mol
CAS Number : [Not specified in current literature]

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For example, a study investigating related benzothiadiazole compounds reported Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 µmol/mL against various bacterial strains .

CompoundMIC (µmol/mL)Activity Type
4d10.7 - 21.4Bacterial
4pNot specifiedAntifungal

2. Anticancer Activity

The anticancer potential of compounds containing the benzothiadiazole structure has been explored extensively. In a recent study, derivatives exhibited cytotoxic effects against several cancer cell lines with IC50 values indicating potent activity:

CompoundCell LineIC50 (µM)
4fA549 (Lung)0.071
4fHCT116 (Colon)0.194

These findings suggest that the compound may induce apoptosis in cancer cells by interfering with critical cellular pathways.

3. Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been documented. For instance, studies indicate that benzothiadiazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study focused on the compound's effects on breast cancer cells showed that treatment resulted in significant apoptosis induction compared to untreated controls. The percentage of apoptotic cells increased from 0.89% in untreated controls to approximately 37.83% after treatment with the compound for 24 hours .

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of synthesized benzothiadiazole derivatives were tested against eight bacterial and eight fungal species. The best-performing compound demonstrated a broad spectrum of activity, confirming the relevance of this chemical class in developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : Many related compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at critical checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S/c21-15(18-11-7-4-8-12-14(11)20-23-19-12)16-17-9-13(22-16)10-5-2-1-3-6-10/h1-9H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRGJVVTXXSSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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